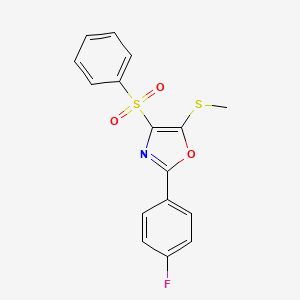![molecular formula C12H11BrN2 B12142174 2-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12142174.png)
2-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is an organic compound with a complex fused ring structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom on the phenyl ring and the fused imidazole-pyrrole system contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-bromoaniline. This intermediate undergoes a cyclization reaction with a suitable diketone or diester to form the fused imidazole-pyrrole ring system. The reaction conditions often include:
Solvent: Common solvents include ethanol, methanol, or dimethylformamide (DMF).
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are typically carried out at elevated temperatures, ranging from 80°C to 150°C.
Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and more efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the oxidation state of the nitrogen atoms or the fused ring system.
Cyclization Reactions: Further cyclization reactions can occur to form more complex polycyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or palladium catalysts (Pd/C) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
2-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and infectious diseases.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science:
作用機序
The mechanism by which 2-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or DNA, depending on the context of its use. The compound’s fused ring structure allows it to fit into active sites of enzymes or bind to receptor sites, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- 2-(4-Methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- 2-(4-Nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity compared to chlorine, methyl, or nitro groups can significantly influence the compound’s reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C12H11BrN2 |
|---|---|
分子量 |
263.13 g/mol |
IUPAC名 |
2-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C12H11BrN2/c13-10-5-3-9(4-6-10)11-8-15-7-1-2-12(15)14-11/h3-6,8H,1-2,7H2 |
InChIキー |
FGOKSSSUDWZUIO-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC(=CN2C1)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12142096.png)

![7-[(2-Chlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol](/img/structure/B12142102.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B12142108.png)
![2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B12142121.png)
![(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate](/img/structure/B12142123.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12142134.png)
![(4E)-5-(3,4-dichlorophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12142138.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12142181.png)
![N-[(2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12142188.png)
![2-(4-fluorophenoxy)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B12142193.png)

![1-[3-(Diethylamino)propyl]-5-(4-bromophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]fu ran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12142205.png)
![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12142210.png)
